molecular formula C24H20ClNO4 B2854911 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid CAS No. 683217-64-3

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Cat. No.: B2854911
CAS No.: 683217-64-3
M. Wt: 421.88
InChI Key: VPGXZWIGRRRZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid is a complex organic compound known for its significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc groupThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for the synthesis of complex peptides and related compounds .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group can participate in further chemical reactions, facilitating the formation of the desired peptide or compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorophenyl)propanoic acid lies in its specific structure, which allows for precise control during peptide synthesis. The presence of the Fmoc group provides a reliable method for protecting the amino group, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)21(23(27)28)13-26-24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGXZWIGRRRZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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